

Application Note: Analysis of Butyl Ethylcarbamate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Butyl ethylcarbamate*

Cat. No.: *B15212386*

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Abstract

This application note details a sensitive and reliable method for the determination of **Butyl ethylcarbamate** using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, instrument parameters, and data analysis. This method is intended for researchers, scientists, and professionals in drug development and quality control who require accurate quantification of **Butyl ethylcarbamate** in various matrices. While this protocol is specifically tailored for **Butyl ethylcarbamate**, the principles are adapted from established methods for the analysis of similar compounds like ethyl carbamate. [\[1\]](#)[\[2\]](#)

Introduction

Butyl ethylcarbamate is a carbamate ester with potential applications and occurrences in various industrial and pharmaceutical processes. Accurate and sensitive quantification is crucial for safety assessment, quality control, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the method of choice for the analysis of such compounds.[\[2\]](#) This application note provides a comprehensive protocol for the GC-MS analysis of **Butyl ethylcarbamate**, including sample preparation, instrument setup, and method validation parameters. The methodologies presented are based on established analytical procedures for related carbamates, ensuring a robust and reliable approach.[\[1\]](#)[\[3\]](#)

Experimental

- **Butyl ethylcarbamate** standard (>99% purity)
- Internal Standard (IS): n-Propyl carbamate or d5-Ethyl carbamate[1][4]
- Solvents: Dichloromethane, Acetone, Ethanol (HPLC or GC grade)[4]
- Solid-Phase Extraction (SPE) Columns: Diatomaceous earth or similar[3][4]
- Anhydrous Sodium Sulfate
- Deionized Water

Standard Solution Preparation:

- Stock Solution (1 mg/mL): Accurately weigh 100 mg of **Butyl ethylcarbamate** and dissolve it in 100 mL of acetone.[4]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to achieve concentrations ranging from 10 to 200 µg/L.[4]
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., n-Propyl carbamate) in acetone.[4]
- Internal Standard (IS) Working Solution: Dilute the IS stock solution to a suitable concentration (e.g., 10 µg/mL) with the same solvent as the working standards.

Sample Preparation (Solid-Phase Extraction):

- To a 10 mL sample, add a known amount of the internal standard working solution.
- Dilute the sample with water and load it onto a pre-conditioned SPE column.[4]
- Wash the column with a non-polar solvent like n-pentane to remove interferences.[5]
- Elute the **Butyl ethylcarbamate** and the internal standard with dichloromethane.[4]

- Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[4]
- Transfer the concentrated extract to a GC vial for analysis.[4]
- Gas Chromatograph: Agilent 7890A or equivalent
- Mass Spectrometer: Agilent 5977 or equivalent
- Column: Capillary fused silica column, such as a Carbowax 20M type (30m x 0.25 mm ID, 0.25 μ m film thickness)[4]
- Injector: Splitless mode at 180°C[4]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 0.75 min[4]
 - Ramp 1: 10°C/min to 60°C[4]
 - Ramp 2: 3°C/min to 150°C[4]
 - Post-run: Increase to 220°C and hold for 4.25 min[4]
- MS Transfer Line: 220°C[4]
- Ion Source Temperature: 230°C[6]
- Ionization Mode: Electron Ionization (EI) at 70 eV[6]
- Acquisition Mode: Selected Ion Monitoring (SIM)[4][6]
- Ions to Monitor: Specific m/z values for **Butyl ethylcarbamate** and the internal standard should be determined by analyzing a standard solution in full scan mode. For confirmation, at least three ions should be monitored for the target analyte. For related compounds like ethyl carbamate, characteristic ions include m/z 62, 74, and 89.[4]

Data Analysis and Quantification

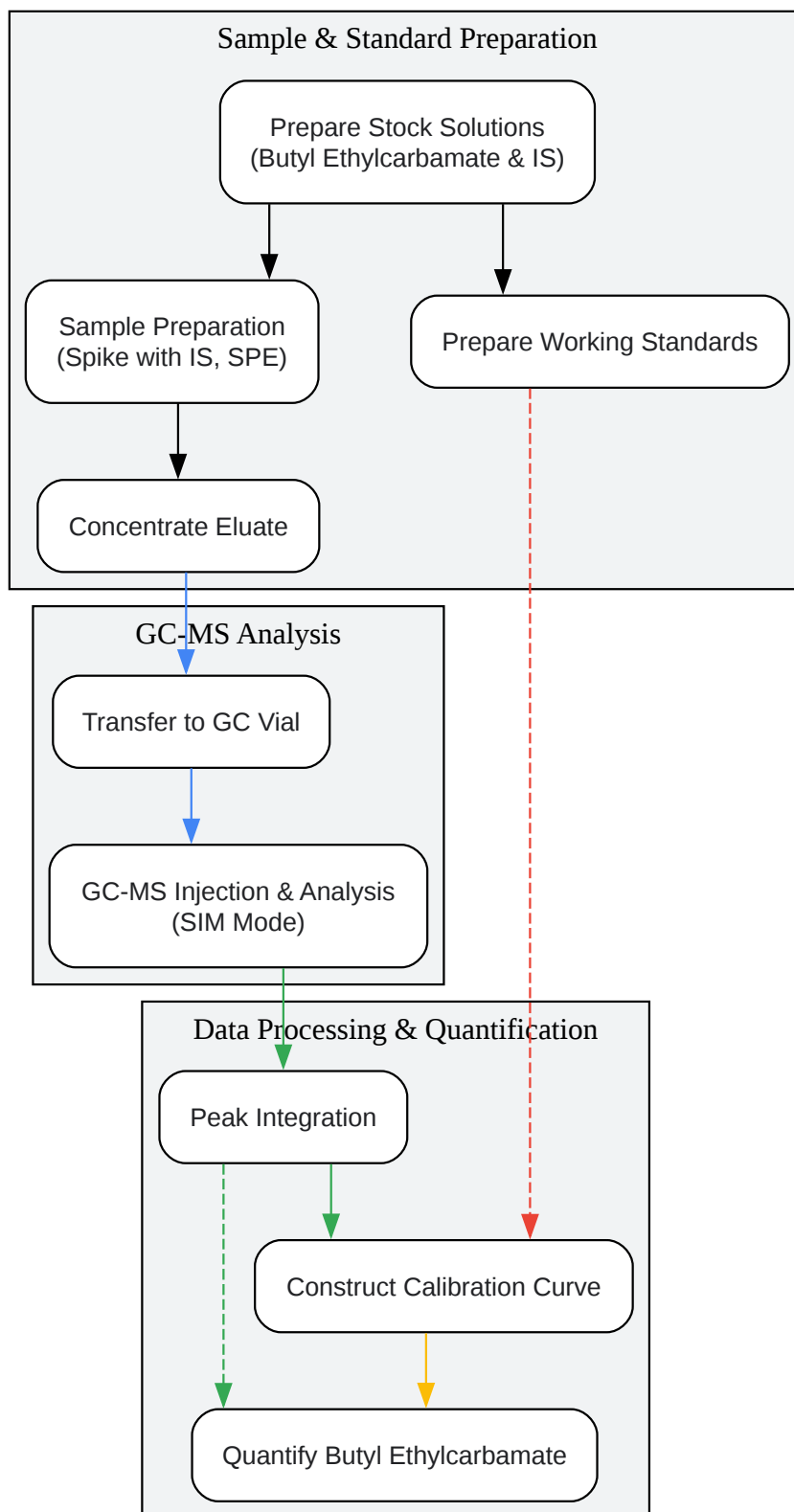
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of **Butyl ethylcarbamate** to the peak area of the internal standard against the concentration of the **Butyl ethylcarbamate** standards. The concentration of **Butyl ethylcarbamate** in the samples is then determined from this calibration curve.^[4]

Method Validation Summary

The following table summarizes typical quantitative data for the analysis of related carbamates, which can be used as a benchmark for the validation of the **Butyl ethylcarbamate** method.

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.4 - 9.6 µg/L	^[7] ^[8] ^[9]
Limit of Quantification (LOQ)	1.2 - 7.5 µg/L	^[3] ^[8] ^[9]
Linearity (r ²)	> 0.99	^[5] ^[7]
Recovery	85% - 121%	^[7]
Precision (RSD)	< 15%	^[7] ^[10]

Experimental Workflow Diagram



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Caption: Experimental workflow for the GC-MS analysis of **Butyl ethylcarbamate**.

Conclusion

The GC-MS method described in this application note provides a robust and sensitive approach for the quantification of **Butyl ethylcarbamate**. The detailed protocol for sample preparation and instrument parameters, along with the expected performance characteristics, offers a solid foundation for researchers and scientists. Proper method validation is essential to ensure accurate and reliable results for specific sample matrices.

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